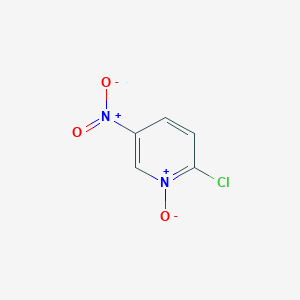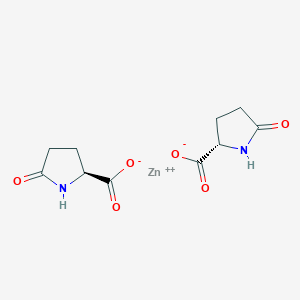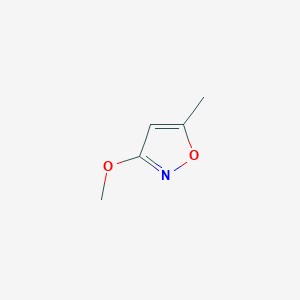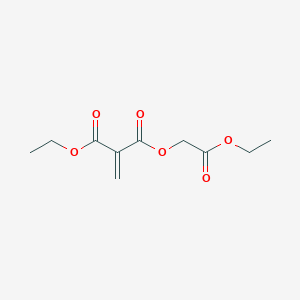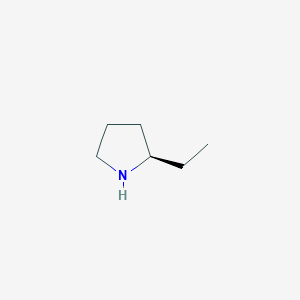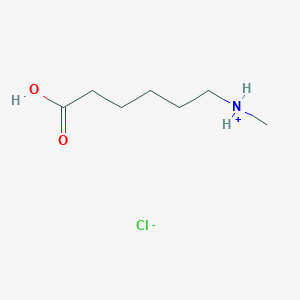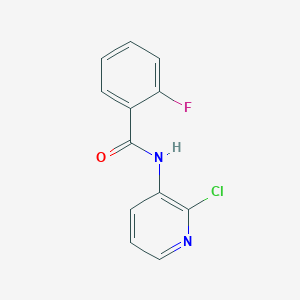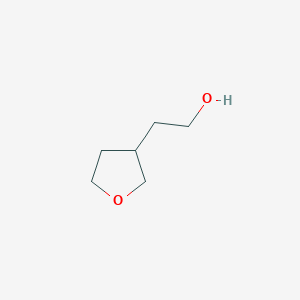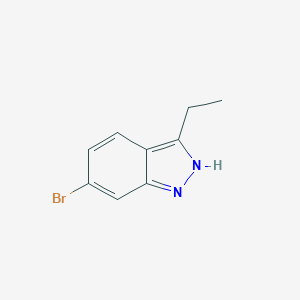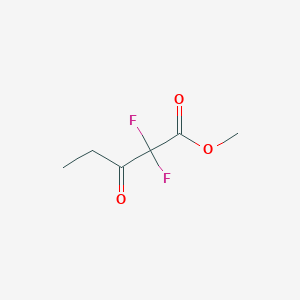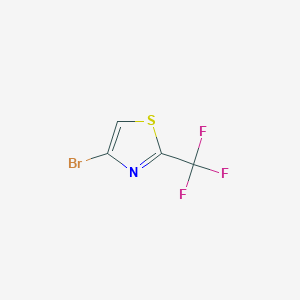
4-Bromo-2-(trifluoromethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-(trifluoromethyl)thiazole” is a chemical compound with the molecular formula C4HBrF3NS . It is a colorless liquid .
Synthesis Analysis
The synthesis of 2-trifluoromethyl thiazoles involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates . Another synthetic pathway involves the use of 2,2,2-Trifluoroacetaldehyde O - (aryl)oxime .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(trifluoromethyl)thiazole” can be represented by the InChI code: 1S/C4HBrF3NS/c5-2-1-10-3 (9-2)4 (6,7)8/h1H .Physical And Chemical Properties Analysis
“4-Bromo-2-(trifluoromethyl)thiazole” has a molecular weight of 232.02 g/mol . It is a colorless liquid . The compound has a boiling point of 146.7±40.0 °C and a density of 1.904±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Field: Medicinal Chemistry
- Application : Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
- Methods of Application : Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
- Results : The biological outcomes of these compounds depend greatly on the substituents on a particular position of the thiazole ring . For instance, 2,4-disubstituted thiazoles show a wide range of biological activities, such as anti-inflammatory, antitumor, antiviral, anticonvulsant antimycobacterial, antimicrobial, antidiabetic, and antioxidant .
Field: Antimicrobial Research
- Application : Thiazoles, including 2,4-disubstituted thiazoles, have been studied for their antimicrobial properties .
- Methods of Application : New thiazole derivatives are synthesized and their in vitro antimicrobial activity is tested against various selected bacterial and fungal strains .
- Results : The antimicrobial properties of these compounds depend on the specific substituents on the thiazole ring . Some compounds have shown promising results against certain strains .
Field: Anticancer Research
- Application : Some 2,4-disubstituted thiazoles have been investigated for their potential anticancer activity .
- Methods of Application : These compounds are synthesized and their in vitro anticancer activity is tested .
- Results : The anticancer activity of these compounds can vary greatly depending on the specific substituents on the thiazole ring .
Field: Antiviral Research
- Application : Some 2,4-disubstituted thiazoles have been investigated for their potential antiviral activity .
- Methods of Application : These compounds are synthesized and their in vitro antiviral activity is tested .
- Results : The antiviral activity of these compounds can vary greatly depending on the specific substituents on the thiazole ring .
Field: Antidiabetic Research
- Application : Some 2,4-disubstituted thiazoles have been studied for their potential antidiabetic properties .
- Methods of Application : These compounds are synthesized and their in vitro antidiabetic activity is tested .
- Results : The antidiabetic properties of these compounds depend on the specific substituents on the thiazole ring .
Field: Antioxidant Research
- Application : Some 2,4-disubstituted thiazoles have been investigated for their potential antioxidant activity .
- Methods of Application : These compounds are synthesized and their in vitro antioxidant activity is tested .
- Results : The antioxidant activity of these compounds can vary greatly depending on the specific substituents on the thiazole ring .
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NS/c5-2-1-10-3(9-2)4(6,7)8/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIFAKPFCFVBQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)thiazole | |
CAS RN |
141761-77-5 |
Source


|
| Record name | 4-bromo-2-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)

